

Technical Whitepaper: 3',4',5'-Trifluoropropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3',4',5'-Trifluoropropiophenone**

Cat. No.: **B1303399**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1-(3,4,5-trifluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of **3',4',5'-Trifluoropropiophenone**, a fluorinated aromatic ketone of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its fundamental properties, a plausible synthetic approach, and the general context of the biological relevance of fluorinated compounds.

Chemical and Physical Properties

While specific experimental data for **3',4',5'-Trifluoropropiophenone** is not widely published, its key chemical and physical properties are summarized in the table below. Some values are sourced from chemical suppliers.

Property	Value	Source
IUPAC Name	1-(3,4,5-trifluorophenyl)propan-1-one	N/A
Synonyms	3',4',5'-Trifluoropropiophenone	N/A
CAS Number	220227-74-7	N/A
Molecular Formula	C ₉ H ₇ F ₃ O	N/A
Molecular Weight	188.15 g/mol	N/A
Density	1.253 g/cm ³	N/A
Boiling Point	227.3 °C at 760 mmHg	N/A
Flash Point	89.5 °C	N/A
Refractive Index	1.457	N/A

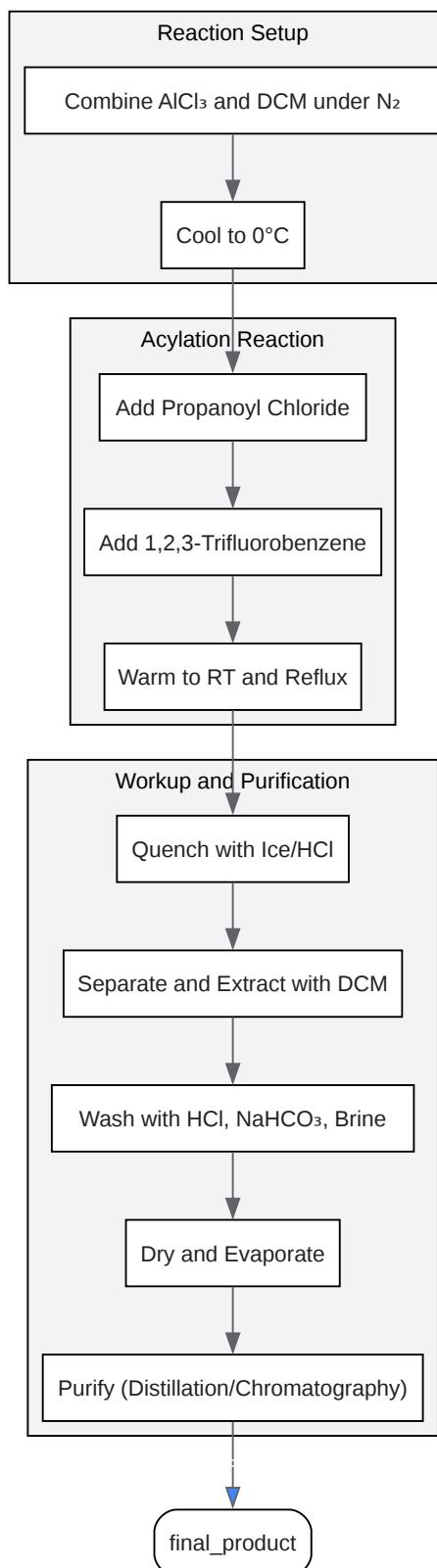
Note: Melting point and solubility data are not readily available in the surveyed literature.

Synthesis Methodology: Friedel-Crafts Acylation

A standard and logical method for the synthesis of 1-(3,4,5-trifluorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with propanoyl chloride. This electrophilic aromatic substitution is a cornerstone of organic synthesis for the formation of aryl ketones.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.1. General Experimental Protocol

The following is a generalized protocol based on established Friedel-Crafts acylation procedures.[\[4\]](#) Note: This is a representative protocol and would require optimization for this specific substrate.


- Materials:
 - 1,2,3-Trifluorobenzene
 - Propanoyl chloride

- Anhydrous aluminum chloride ($AlCl_3$) - Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate ($NaHCO_3$), aqueous solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Apparatus for inert atmosphere reaction and reflux

- Procedure:
 - To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride in anhydrous DCM under a nitrogen atmosphere.
 - Cool the suspension in an ice bath.
 - Slowly add propanoyl chloride to the stirred suspension.
 - After the addition is complete, add 1,2,3-trifluorobenzene dropwise via the dropping funnel.
 - Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated to reflux for a specified time to ensure the completion of the reaction.^[4]
 - After cooling, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.
 - The organic layer is separated, and the aqueous layer is extracted with DCM.
 - The combined organic layers are washed with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude 1-(3,4,5-trifluorophenyl)propan-1-one can be purified by vacuum distillation or column chromatography.

2.2. Workflow Diagram

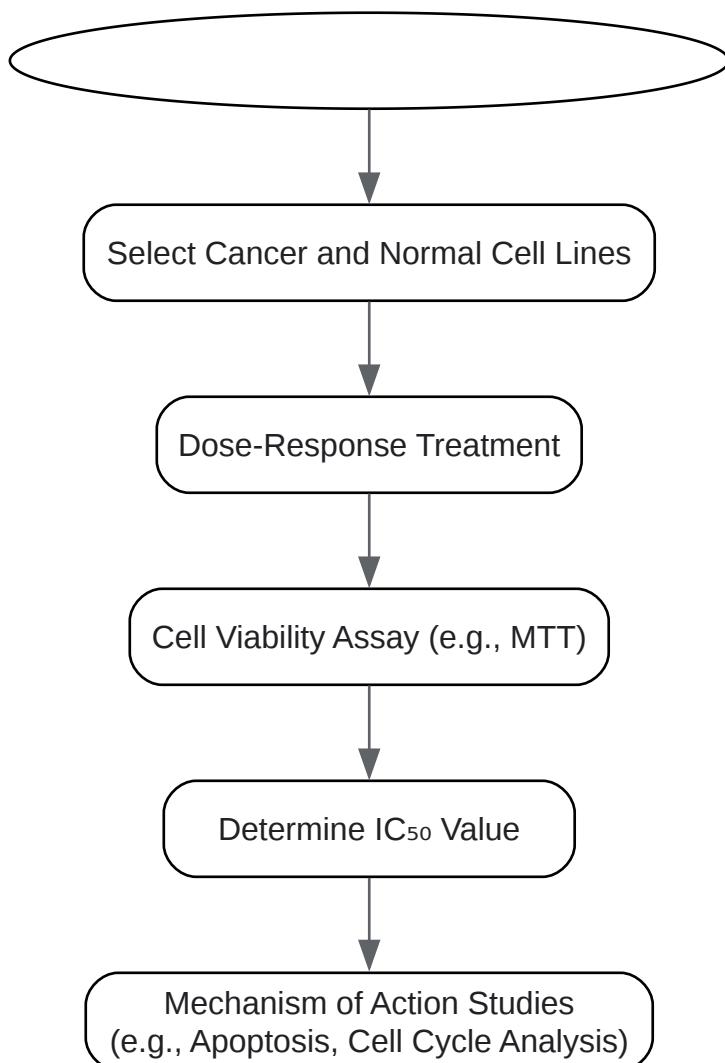
[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation Workflow.

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR) for 1-(3,4,5-trifluorophenyl)propan-1-one are not available in the reviewed literature. For a molecule with this structure, one would expect to see characteristic signals in the ^1H and ^{13}C NMR spectra corresponding to the ethyl group and the trifluorophenyl ring. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch, typical for ketones.

Biological Activity and Signaling Pathways


There is currently no specific information in the scientific literature detailing the biological activity, mechanism of action, or interaction with signaling pathways for 1-(3,4,5-trifluorophenyl)propan-1-one.

However, the introduction of fluorine atoms into organic molecules is a common strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Studies on other fluorinated compounds have shown a range of biological activities, including cytotoxicity against cancer cell lines.^{[6][7]} For instance, some fluorinated flavan-3-ol derivatives have been shown to induce autophagy and mitochondrial dysfunction in cancer cells.^[6] The biological effects are often dependent on the degree and position of fluorination.^[8]

Given the lack of specific data for **3',4',5'-Trifluoropropiophenone**, a diagram of a relevant signaling pathway cannot be constructed at this time. Further research would be required to determine if this compound has any specific biological targets.

4.1. General Cytotoxicity Research Workflow

Should research be undertaken to investigate the biological activity of this compound, a typical initial workflow to assess cytotoxicity would be as follows:

[Click to download full resolution via product page](#)

Caption: General workflow for cytotoxicity screening.

Conclusion

3',4',5'-Trifluoropropiophenone is a chemical entity with well-defined basic properties and a clear synthetic route via Friedel-Crafts acylation. However, there is a notable absence of in-depth experimental data regarding its physical properties, detailed optimized synthesis protocols, spectroscopic characterization, and biological activity. This presents an opportunity for further research to characterize this compound fully and to explore its potential applications in medicinal chemistry and materials science, in line with the growing interest in fluorinated organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 傅-克酰基化反应 [sigmaaldrich.cn]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Fluorinated Nanocarbons Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: 3',4',5'-Trifluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1303399#3-4-5-trifluoropropiophenone-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com